3,5-Difluoro-2-nitrobenzotrifluoride
Description
Based on nomenclature conventions, this compound likely consists of a benzene ring with:
- A trifluoromethyl (-CF₃) group (defining the "benzotrifluoride" core),
- Nitro (-NO₂) and fluoro (-F) substituents at positions 2, 3, and 5.
Related compounds in the evidence include 3,5-Difluoro-2-nitrobenzoic Acid (CAS 331765-71-0, molecular formula C₇H₃F₂NO₄) , Methyl 3,5-difluoro-2-nitrobenzoate (CAS 910123-09-0, C₈H₅F₂NO₄) , and 2-Chloro-3,5-dinitrobenzotrifluoride (CAS 392-95-0, C₇H₂ClF₃N₂O₄) . These analogs share nitro and halogen substituents, enabling comparative analysis of electronic, steric, and reactive properties.
Properties
IUPAC Name |
1,5-difluoro-2-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTFQIJWCHEYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Difluoro-2-nitrobenzotrifluoride (DFNBT) is a synthetic compound characterized by its unique combination of fluorine and nitro functional groups. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data.
Chemical Structure and Properties
DFNBT has the molecular formula and features a benzene ring with two fluorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and three fluorine atoms attached to a trifluoromethyl group. This arrangement significantly influences its electronic properties and reactivity.
Mechanisms of Biological Activity
The biological activity of DFNBT is primarily attributed to its ability to interact with various biological targets through electrophilic mechanisms. The electron-withdrawing nature of the nitro and fluorine groups enhances its reactivity, making it a potential candidate for various therapeutic applications.
Key Mechanisms
- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophiles in biological systems.
- Inhibition of Enzymatic Activity : DFNBT may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that DFNBT exhibits antimicrobial activity against certain pathogens, potentially due to its structural characteristics.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial effects of DFNBT against a range of bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 128 |
This study highlights DFNBT's potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human cancer cell lines to assess the safety profile of DFNBT. Results indicated that DFNBT exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| Normal Fibroblasts | >100 |
The selectivity index suggests that DFNBT may serve as a lead compound for developing cancer therapeutics with reduced toxicity.
Comparative Analysis with Related Compounds
To better understand the biological activity of DFNBT, it is useful to compare it with structurally similar compounds such as 2,4-Difluoro-5-nitrobenzotrifluoride and other nitroaromatic derivatives.
| Compound | MIC (µg/mL) | IC50 (µM) (Cancer Cells) |
|---|---|---|
| 3,5-Difluoro-2-nitrobenzotrifluoride | 32-128 | 15 |
| 2,4-Difluoro-5-nitrobenzotrifluoride | 64-256 | 25 |
| Nitrobenzene derivatives | >256 | >100 |
This table illustrates that DFNBT exhibits lower MIC values compared to some related compounds, indicating stronger antimicrobial properties.
Scientific Research Applications
Pharmaceutical Intermediates
3,5-Difluoro-2-nitrobenzotrifluoride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active molecules. For instance, it can be transformed into more complex structures through nucleophilic aromatic substitution reactions .
Table 1: Pharmaceutical Compounds Derived from 3,5-Difluoro-2-nitrobenzotrifluoride
| Compound Name | Application Area | Synthesis Method |
|---|---|---|
| 4-Fluoro-2-nitrophenol | Antimicrobial agents | Reduction followed by substitution |
| Triazole derivatives | Antiviral medications | Cyclization reactions |
| Fluorinated analgesics | Pain management | Nucleophilic substitution |
Agrochemical Development
The compound serves as a precursor for several agrochemicals, particularly herbicides. Its reactivity allows it to participate in the formation of herbicidal agents that target specific weed species while minimizing impact on crops .
Case Study: Herbicide Development
A study demonstrated that derivatives of 3,5-difluoro-2-nitrobenzotrifluoride exhibited enhanced herbicidal activity against common agricultural weeds. The fluorinated compounds showed improved selectivity and efficacy compared to their non-fluorinated counterparts.
Material Science
In material science, 3,5-difluoro-2-nitrobenzotrifluoride is explored for its potential use in developing high-performance polymers and coatings due to its thermal stability and resistance to solvents. Research indicates that incorporating such fluorinated compounds can enhance the durability and chemical resistance of polymer matrices .
Comparison with Similar Compounds
Table 1: Key Properties of Analogs
Electronic and Steric Effects
- Nitro Groups: The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. In 3,5-Difluoro-2-nitrobenzoic Acid, the -COOH group further enhances electron withdrawal, increasing acidity (pKa ~1-2) compared to non-carboxylic analogs .
- Fluorine Substituents : Fluorine atoms at C3 and C5 increase steric hindrance and reduce ring reactivity. In Methyl 3,5-difluoro-2-nitrobenzoate , the methyl ester (-COOCH₃) moderates acidity while preserving stability .
- Trifluoromethyl vs. Carboxylic Acid : The -CF₃ group in 2-Chloro-3,5-dinitrobenzotrifluoride provides strong hydrophobicity and thermal stability, contrasting with the polar -COOH group in the benzoic acid analog .
Q & A
Q. What are the optimal synthetic routes for 3,5-Difluoro-2-nitrobenzotrifluoride, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves sequential nitration and fluorination of a benzotrifluoride precursor. To optimize yield:
- Stepwise Nitration : Introduce the nitro group at the 2-position under controlled nitrating conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Fluorination : Use HF or KF in polar aprotic solvents (e.g., DMF) for selective fluorination at the 3- and 5-positions. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) enhances purity. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing 3,5-Difluoro-2-nitrobenzotrifluoride?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic F), while ¹H NMR resolves aromatic protons (coupling patterns confirm substitution). ¹³C NMR detects trifluoromethyl (-CF₃) signals (~120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 254.0) and fragmentation patterns. Electron ionization (EI-MS) reveals nitro group stability .
- IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -CF₃ (~1150 cm⁻¹) validate functional groups .
Q. What safety protocols are critical when handling 3,5-Difluoro-2-nitrobenzotrifluoride?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification .
- Waste Disposal : Segregate halogenated waste in designated containers. Neutralize acidic byproducts (e.g., HNO₃ residues) with sodium bicarbonate before disposal .
- Emergency Measures : Maintain spill kits with activated carbon and calcium oxide. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of 3,5-Difluoro-2-nitrobenzotrifluoride in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Mechanistic Insights : The electron-withdrawing -NO₂ and -CF₃ groups activate the ring for NAS at the 4-position. Fluorine’s inductive effect further polarizes the C-F bond, facilitating displacement.
- Experimental Design : React with amines (e.g., aniline) in DMSO at 80°C. Monitor reaction kinetics via ¹⁹F NMR to track fluorine displacement .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to model charge distribution and transition states. Compare with Hammett σ values for substituent effects .
Q. How can computational tools predict the physicochemical properties of 3,5-Difluoro-2-nitrobenzotrifluoride?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solubility in organic solvents (e.g., DCM, THF) using tools like GROMACS. Validate with experimental logP measurements .
- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C-F and C-NO₂ bonds to assess thermal degradation risks. Compare with DSC/TGA data .
- Database Integration : Cross-reference PubChem and NIST data for spectral libraries and reaction pathways .
Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution pathways)?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst). Use deuterated solvents to isolate solvent effects .
- Isotopic Labeling : Introduce ¹⁵N or ¹⁸O in the nitro group to trace mechanistic pathways via MS/MS .
- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to identify significant variables (e.g., catalyst loading) causing divergent outcomes .
Q. What strategies are effective for evaluating the biological activity of 3,5-Difluoro-2-nitrobenzotrifluoride derivatives?
- Methodological Answer :
- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC/MBC). Include fluorinated controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Screen for tyrosine kinase or COX-2 inhibition using fluorometric assays. Compare IC₅₀ values with non-fluorinated analogs .
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and quantify half-life via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
